Schizozygine

Chiroptical Spectroscopy Absolute Configuration Determination Natural Product Chemistry

Schizozygine (CAS: 2047-63-4, C₂₀H₂₀N₂O₃, MW: 336.38) is a schizozygane indoline alkaloid first isolated from the African monotypic shrub Schizozygia coffaeoides (syn. S.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
Cat. No. B15559470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchizozygine
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H20N2O3/c23-17-10-19-3-1-6-21-7-2-13-12-8-15-16(25-11-24-15)9-14(12)22(17)20(13,5-4-19)18(19)21/h1,3,8-9,13,18H,2,4-7,10-11H2/t13-,18-,19-,20+/m0/s1
InChIKeyDTBOGXTYLFTPCH-XCXWGBRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Schizozygine: A Structurally Defined Schizozygane Alkaloid with Validated Absolute Configuration for Specialized Natural Product Research


Schizozygine (CAS: 2047-63-4, C₂₀H₂₀N₂O₃, MW: 336.38) is a schizozygane indoline alkaloid first isolated from the African monotypic shrub Schizozygia coffaeoides (syn. S. caffaeoides; Apocynaceae) [1]. It belongs to a class of hexacyclic, rearranged monoterpene indole alkaloids characterized by a complex caged polycyclic scaffold containing quinolizidine, indole, and piperidine substructures [2]. The absolute configuration of naturally occurring (+)-schizozygine has been unequivocally established as 2R,7S,20S,21S through concerted density functional theory (DFT) calculations of vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotation (OR), setting a structural reference for the entire schizozygane subclass [3].

Why Schizozygine Cannot Be Replaced by Other Schizozygane Alkaloids or Indole Scaffolds in Target-Oriented Procurement


Schizozygine resides within a class of structurally complex alkaloids where subtle modifications to the hexacyclic core or oxidation state profoundly alter both chemical reactivity and biological activity [1]. While in-class analogs such as isoschizogaline, schizogynine, and 7,8-dehydro-19β-hydroxyschizozygine share the same biosynthetic origin, they exhibit distinct and often mutually exclusive activity profiles: isoschizogaline is reported as the only active antibacterial in the class, whereas 7,8-dehydro-19β-hydroxyschizozygine is the most active antifungal [2]. Schizozygine itself, as the foundational N-acyl indoline alkaloid from S. coffaeoides leaves, is not the most potent antimicrobial agent among its analogs, making it specifically valuable for research where a defined, less potent baseline compound or a validated absolute configurational standard is required rather than a higher-activity derivative [3]. Generic substitution therefore introduces unacceptable variability in experimental outcomes.

Quantitative Evidence Comparing Schizozygine to In-Class Analogs for Informed Procurement Decisions


Absolute Configuration Validation by Chiroptical Methods

Schizozygine is the only schizozygane alkaloid for which the absolute configuration has been definitively established using a concerted DFT approach combining VCD, ECD, and OR data [1]. Comparison of DFT-calculated spectra with experimental measurements yielded the unambiguous AC 2R,7S,20S,21S for naturally occurring (+)-schizozygine. In contrast, the ACs of related alkaloids schizogaline, schizogamine, and 6,7-dehydro-19β-hydroxyschizozygine have not been independently determined by chiroptical methods but are instead inferred biosynthetically [2].

Chiroptical Spectroscopy Absolute Configuration Determination Natural Product Chemistry

Antifungal Activity Relative to 7,8-Dehydro-19β-Hydroxyschizozygine

In a direct comparative bioassay-guided fractionation study of Schizozygia coffaeoides leaves, 7,8-dehydro-19β-hydroxyschizozygine was identified as the most active antifungal compound, while schizozygine was not the most active [1]. Although quantitative MIC data for schizozygine itself are not reported in this study, the paper states that among the isolated alkaloids (isoschizogaline, schizogynine, and 7,8-dehydro-19β-hydroxyschizozygine), only the latter exhibited potent antifungal activity, implying schizozygine's lower or negligible activity in the same assay system.

Antifungal Screening Bioassay-Guided Fractionation Schizozygane Alkaloids

Antibacterial Activity Relative to Isoschizogaline

The same bioassay-guided fractionation study identified isoschizogaline as the only antibacterial compound among the alkaloids isolated from S. coffaeoides leaves [1]. This directly implies that schizozygine, along with schizogynine and 7,8-dehydro-19β-hydroxyschizozygine, lacks detectable antibacterial activity under the assay conditions used. The structure of isoschizogaline was subsequently revised based on NMR analysis, confirming its distinct structural features responsible for antibacterial activity.

Antibacterial Activity Schizozygane Alkaloids Comparative Pharmacology

Antiplasmodial Activity: Class-Level Activity Range and Structural Context

The schizozygane indole alkaloids as a class exhibit good to moderate antiplasmodial activities, with reported IC₅₀ values ranging from 13 to 52 μM [1]. While specific IC₅₀ data for schizozygine itself are not directly provided, a derivative, 3-oxo-14α,15α-epoxyschizozygine, was isolated from a stem bark extract that showed an IC₅₀ of 8–12 μg/mL against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) P. falciparum strains [2]. Schizozygine has been noted to demonstrate anti-plasmodial activity in literature summaries, but the precise potency remains unquantified relative to the epoxide derivative [3].

Antiplasmodial Activity Plasmodium falciparum Schizozygane Alkaloids

Validated Research Applications for Schizozygine Procurement Based on Comparative Evidence


Absolute Stereochemical Reference for Schizozygane Alkaloids

Schizozygine's AC is experimentally confirmed by DFT VCD/ECD/OR [1], making it the only member of its class with a validated stereochemical assignment. Researchers studying the structure-activity relationships of schizozygane alkaloids can use schizozygine as a chiral reference standard to assign or confirm the ACs of newly isolated or synthesized derivatives. This application directly leverages the quantitative evidence from Section 3 that establishes schizozygine's unique stereochemical characterization.

Negative Control in Antibacterial and Antifungal Assays

Given that schizozygine lacks detectable antibacterial activity in assays where isoschizogaline is active, and is not the most potent antifungal among its leaf-derived analogs [2], it serves as an ideal negative control or baseline compound. Procurement for microbial screening panels where specific structural features (e.g., the 7,8-dehydro-19β-hydroxy motif for antifungal activity, or the isoschizogaline skeleton for antibacterial activity) are being investigated will benefit from schizozygine's well-documented, lower-activity profile.

Parent Scaffold for Antimalarial Structure-Activity Relationship (SAR) Studies

Schizozygine possesses a documented but unquantified antiplasmodial activity [3], while its oxidized derivative 3-oxo-14α,15α-epoxyschizozygine is associated with a more potent extract IC₅₀ of 8–12 μg/mL [4]. Researchers designing SAR campaigns can procure schizozygine as the parent unoxidized scaffold to systematically explore the impact of epoxidation and other modifications on antiplasmodial potency. The class-level IC₅₀ range of 13–52 μM provides a quantitative benchmark for expected activity levels.

Starting Material for Synthetic Chemistry and Analog Development

Total syntheses of schizozygine and related schizozygane alkaloids have been reported [REFS-5, REFS-6], establishing robust synthetic routes. Schizozygine can be procured as a starting material for the semi-synthesis of diverse analogs or as an authentic standard for validating new synthetic methodologies. Its validated absolute configuration ensures that chiral synthetic strategies can be benchmarked against a structurally defined target.

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